molecular formula C18H16N2O3S B11097885 (4E,5Z)-5-(2,4-dimethoxybenzylidene)-4-(phenylimino)-1,3-thiazolidin-2-one

(4E,5Z)-5-(2,4-dimethoxybenzylidene)-4-(phenylimino)-1,3-thiazolidin-2-one

Cat. No.: B11097885
M. Wt: 340.4 g/mol
InChI Key: SEVJZOXAYATVDK-YBEGLDIGSA-N
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Description

5-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-(PHENYLIMINO)-1,3-THIAZOLAN-2-ONE: is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-(PHENYLIMINO)-1,3-THIAZOLAN-2-ONE typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Condensation Reaction: The intermediate product is then subjected to a condensation reaction with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or dimethoxyphenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-(PHENYLIMINO)-1,3-THIAZOLAN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a potential candidate for the treatment of inflammatory diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-(PHENYLIMINO)-1,3-THIAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. Additionally, it may interact with DNA and proteins involved in cell cycle regulation, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Benzothiazoles: These compounds have a similar benzothiazole ring structure and exhibit antimicrobial and anticancer activities.

    Imidazolidinones: These compounds have a similar imidazolidinone ring structure and are known for their diverse biological activities.

Uniqueness

5-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-(PHENYLIMINO)-1,3-THIAZOLAN-2-ONE is unique due to its specific combination of functional groups and structural features. The presence of the dimethoxyphenyl group and the phenyl group attached to the thiazolidinone ring imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-phenylimino-1,3-thiazolidin-2-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(20-18(21)24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10-

InChI Key

SEVJZOXAYATVDK-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=NC3=CC=CC=C3)NC(=O)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=NC3=CC=CC=C3)NC(=O)S2)OC

Origin of Product

United States

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